Methyl 2-amino-3-nitropyridine-4-carboxylate
Overview
Description
“Methyl 2-amino-3-nitropyridine-4-carboxylate” is a chemical compound . It is a substituted nitropyridine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-3-nitropyridine-4-carboxylate” is represented by the InChI code:1S/C7H7N3O4/c1-14-7(11)4-2-3-9-6(8)5(4)10(12)13/h2-3H,1H3,(H2,8,9)
. Chemical Reactions Analysis
The nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by fluoride anion via nucleophilic aromatic substitution . This reaction is accelerated by the presence of electron-withdrawing groups o- or p- to the leaving group .Physical And Chemical Properties Analysis
The physical form of “Methyl 2-amino-3-nitropyridine-4-carboxylate” is a powder . Its molecular weight is 197.15 .Scientific Research Applications
Organocatalysis in Asymmetric Michael Additions : Homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained through asymmetric cycloadditions involving azomethine ylides and nitroalkenes, have been shown to be effective catalysts in asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Crystal and Molecular Structure Analysis : Detailed studies on the molecular and crystal structures of derivatives like 2-amino-4-methyl-3-nitropyridine have been conducted, providing insights into their stabilization mechanisms and the formation of layered arrangements with dimeric N-H motifs (Bryndal et al., 2012).
Amination Reactions : The compound has been utilized in oxidative amination reactions, yielding various substituted nitropyridines with high regioselectivity (Bakke & Svensen, 2001).
Ring Transformation in Synthesis : Research has shown the ability of certain derivatives to undergo ring transformation, leading to functionalized 4-aminopyridines and the synthesis of bicyclic pyridines (Nishiwaki, Nishimoto, Tamura, & Ariga, 2006).
Microbial Biotransformation : Studies have been conducted on the biotransformation of methyl 2-amino-3-nitropyridine-4-carboxylate derivatives, revealing the production of new compounds and insights into microbial hydroxylation processes (Tully et al., 2012).
Anticoccidial Agent Synthesis : It has been used in the synthesis of nitropyridinecarboxamides and derivatives, showing significant potential as anticoccidial agents (Morisawa, Kataoka, & Kitano, 1977).
Safety And Hazards
Future Directions
The development of new and efficient methods for the preparation of fluoroorganic compounds has got increased attention in recent years . The introduction of a fluorine atom in a molecule does not result in a considerable change in the size or the shape of the compound . Therefore, “Methyl 2-amino-3-nitropyridine-4-carboxylate” and similar compounds could have potential applications in the synthesis of pharmaceuticals and agrochemicals .
properties
IUPAC Name |
methyl 2-amino-3-nitropyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-14-7(11)4-2-3-9-6(8)5(4)10(12)13/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDPDNJTFWOYLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-nitropyridine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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